2-Amino-5-chloro-4-methylphenol
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Overview
Description
2-Amino-5-chloro-4-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as thymol (2-isopropyl-5-methylphenol), interact with various enzymes and proteins
Cellular Effects
Related compounds such as chlorophenols have been shown to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties
Molecular Mechanism
It is likely that the compound interacts with biomolecules and may influence gene expression, similar to related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-chloro-4-methylphenol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride in an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nucleophilic aromatic substitution of 2-chloro-4-methylphenol with ammonia or an amine under controlled conditions. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Phenol derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-Amino-5-chloro-4-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-Amino-4-chloro-5-methylphenol
- 2-Amino-5-methylphenol
- 2-Amino-4-methylphenol
- 2-Amino-5-chlorophenol
Comparison: 2-Amino-5-chloro-4-methylphenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. For instance, the presence of both an amino group and a chlorine atom on the benzene ring enhances its potential for nucleophilic substitution reactions compared to similar compounds without these substituents .
Biological Activity
2-Amino-5-chloro-4-methylphenol, also known as 4-Chloro-2-amino-5-methylphenol, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C7H8ClN
- Molecular Weight : 155.60 g/mol
- CAS Number : 1267409-17-5
The compound's structure features an amino group and a chloro substituent on a methylphenol backbone, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in living organisms. The amino group can form hydrogen bonds with various biomolecules, which may influence cellular signaling pathways and gene expression.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and personal care products. The minimum inhibitory concentration (MIC) values varied among different strains, indicating a selective efficacy profile.
Mutagenicity Studies
In vitro studies using the Ames test have shown that this compound can induce mutations in certain bacterial strains. Specifically, it was found to be mutagenic in Salmonella typhimurium strain TA100 both with and without metabolic activation. The results indicated a concentration-dependent increase in revertant colonies at higher concentrations (up to 5000 µg/plate) .
Case Studies
-
Ames Test for Mutagenicity
- Objective : To evaluate the mutagenic potential of this compound.
- Method : Conducted using Salmonella typhimurium strains.
- Results : Significant mutagenic activity observed at concentrations ≥2500 µg/plate.
- : The compound is considered a potential mutagen based on its performance in the Ames test.
-
Toxicological Assessment
- Objective : To assess the toxicity profile in mammalian cell lines.
- Method : Mouse lymphoma L5178Y cells were exposed to varying concentrations.
- Results : Toxic effects were noted at concentrations above 100 µg/mL, with significant alterations in cell viability.
- : Indicates potential cytotoxicity alongside mutagenicity .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against various bacteria | |
Mutagenicity | Positive in Ames test (TA100 strain) | |
Cytotoxicity | Significant effects at high concentrations |
Table 2: Ames Test Results
Concentration (µg/plate) | Revertant Colonies (TA100) | Mutagenic Effect |
---|---|---|
0 | Baseline | None |
1000 | Slight increase | Weak |
2500 | Moderate increase | Positive |
5000 | Significant increase | Strong Positive |
Properties
IUPAC Name |
2-amino-5-chloro-4-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSDEKDGCUURSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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